4,5,6,7-Tetraiodo-1H-benzimidazole

Vue d'ensemble

Description

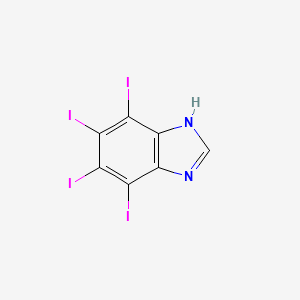

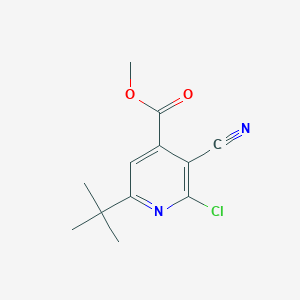

4,5,6,7-Tetraiodo-1H-benzimidazole, also known as TIBI, is a chemical compound with the molecular formula C7H2I4N2 . It has an average mass of 621.722 Da and a monoisotopic mass of 621.639648 Da . This compound has been analyzed for its weak interaction patterns in solid state, using X-ray diffraction and quantum chemistry calculations.

Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetraiodo-1H-benzimidazole has been studied using X-ray diffraction and quantum chemistry calculations . The weak interaction patterns in the solid state of this compound have been elucidated based on intra- and intermolecular interactions, including hydrogen bonding, van der Waals contacts, and π-π interactions .Chemical Reactions Analysis

While specific chemical reactions involving 4,5,6,7-Tetraiodo-1H-benzimidazole are not available, the compound’s reactivity has been studied. The ordering 4,5,6,7-tetraiodo > 4,5,6,7-tetrabromo > 4,5,6,7-tetrachloro > 4,5,6,7-tetrafluoro reflects not only a decrease in crystal symmetry but also an increase in chemical reactivity (electronic activation), which could explain some changes in biological activity of compounds from the 4,5,6,7-tetrahalogeno-1H-benzimidazole series .Physical And Chemical Properties Analysis

The exact mass of 4,5,6,7-Tetraiodo-1H-benzimidazole is 621.6397. The solubility of this chemical has been described as soluble in DMSO.Applications De Recherche Scientifique

Quantum-Chemical Insights

The study of 4,5,6,7-tetrahalogeno-1H-benzimidazoles, including 4,5,6,7-tetraiodo-1H-benzimidazole, has provided quantum-chemical insights into their structure and reactivity relationships. X-ray diffraction and quantum chemistry calculations have been used to examine their weak interaction patterns and crystal structures. These compounds, known as protein kinase CK2 inhibitors, demonstrate significant chemical reactivity and biological activity variations, which are important in understanding their molecular interactions and potential pharmaceutical applications (Latosinska et al., 2014).

Inhibitory Activity on Protein Kinase CK2

4,5,6,7-Tetraiodo-1H-benzimidazole derivatives have been found to exhibit potent inhibitory activity against protein kinase CK2 subunits. These compounds demonstrate a significant variation in their inhibitory strength based on the protein substrate used. Their varying inhibitory properties are crucial in understanding the molecular mechanism of action and potential therapeutic implications (Janeczko et al., 2012).

Antimicrobial Potential

A series of 4,5,6,7-tetrahalogenated benzimidazoles, including 4,5,6,7-tetraiodo-1H-benzimidazole derivatives, have been investigated for their antimicrobial potential against various bacterial and fungal strains. These compounds demonstrated moderate to high inhibition levels against certain bacterial and Candida strains, highlighting their potential as antimicrobial agents (Janeczko et al., 2016).

Multi-Target Ligand Properties

Research into adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles, including the tetraiodo variant, has shown that these compounds can act as multi-target ligands. They are potential inhibitors for Human Casein Kinase 2, Membrane Matrix 2 Protein, and SARS-CoV-2. This highlights their significant potential in developing treatments for various diseases, including viral infections (Latosinska et al., 2022).

Anti-HIV Activity

Studies on 4,5,6,7-tetrahydro-1H-benzimidazole derivatives, including the tetraiodo variant, have explored their potential as anti-HIV-1 agents. Their structure-activity relationships and inhibitory effects on HIV-1's reverse transcriptase enzyme suggest their potential use in HIV-1 treatment strategies (Breslin et al., 1991).

Mécanisme D'action

Research into adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles, including the tetraiodo variant, has shown that these compounds can act as multi-target ligands. They are potential inhibitors for Human Casein Kinase 2, Membrane Matrix 2 Protein, and SARS-CoV-2.

Safety and Hazards

The safety data sheet for a similar compound, 4,5,6,7-tetrahydro-1H-benzoimidazole, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4,5,6,7-tetraiodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHFPYANLLWSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetraiodo-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)